Cas no 76994-39-3 (2-Oxabicyclo[3.2.1]octan-3-one,7-[(4b,5b,6b,17b)-5,6-epoxy-4,17-dihydroxy-1-oxoandrost-2-en-17-yl]-4-hydroxy-4,5-dimethyl-,(1R,4R,5R,7S)-)

2-Oxabicyclo[3.2.1]octan-3-one,7-[(4b,5b,6b,17b)-5,6-epoxy-4,17-dihydroxy-1-oxoandrost-2-en-17-yl]-4-hydroxy-4,5-dimethyl-,(1R,4R,5R,7S)- structure
76994-39-3 structure
Nome del prodotto:2-Oxabicyclo[3.2.1]octan-3-one,7-[(4b,5b,6b,17b)-5,6-epoxy-4,17-dihydroxy-1-oxoandrost-2-en-17-yl]-4-hydroxy-4,5-dimethyl-,(1R,4R,5R,7S)-
Numero CAS:76994-39-3
MF:C28H38O7
MW:486.59712
CID:564370
PubChem ID:73054

2-Oxabicyclo[3.2.1]octan-3-one,7-[(4b,5b,6b,17b)-5,6-epoxy-4,17-dihydroxy-1-oxoandrost-2-en-17-yl]-4-hydroxy-4,5-dimethyl-,(1R,4R,5R,7S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Oxabicyclo[3.2.1]octan-3-one,7-[(4b,5b,6b,17b)-5,6-epoxy-4,17-dihydroxy-1-oxoandrost-2-en-17-yl]-4-hydroxy-4,5-dimethyl-,(1R,4R,5R,7S)-
    • acnistin E
    • Androst-2-en-1-one, 5,6-epoxy-4,17-dihydroxy-17-(4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]oct-7-yl)-, [4.β.,5.β.,6.β.,17.β.,17(1R,4R,5R,7S)]-
    • Acnistin-E
    • Androst-2-en-1-one, 5,6-epoxy-4,17-dihydroxy-17-(4-hydroxy-4,5-dimethyl-3-oxo-2-oxobicyclo(3.2.1)oct-7-yl)-, (4beta,5beta,6,beta,17beta,17(1R,4R,5R,7S))-
    • Cyclopenta[1,2]phenanthro[8a,9-b]oxiren-1(4H)-one, 5a,6,6a,6b,7,8,9,9a,10,11,11a,11b-dodecahydro-4,9-dihydroxy-9-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]oct-7-yl]-9a,11b-dimethyl-, (4S,4aR,5aR,6aS,6bS,9R,9aS,11aS,11bR)-
    • NSC 324043
    • dihydroxy-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-dimethyl-[?]one
    • 76994-39-3
    • (1S,2R,6S,7R,9R,11S,12S,15R,16S)-6,15-dihydroxy-15-[(1S,4R,5S)-4-hydroxy-4,5-dimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-7-yl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one
    • Inchi: InChI=1S/C28H38O7/c1-23-12-17(18(13-23)34-22(31)26(23,4)32)27(33)10-8-15-14-11-21-28(35-21)20(30)6-5-19(29)25(28,3)16(14)7-9-24(15,27)2/h5-6,14-18,20-21,30,32-33H,7-13H2,1-4H3/t14-,15-,16-,17?,18-,20-,21+,23-,24-,25-,26-,27+,28+/m0/s1
    • Chiave InChI: FKQUQCYOBZEPTK-LOBFLEJSSA-N
    • Sorrisi: CC12CCC3C(C1CCC2(C4CC5(CC4OC(=O)C5(C)O)C)O)CC6C7(C3(C(=O)C=CC7O)C)O6

Proprietà calcolate

  • Massa esatta: 486.262
  • Massa monoisotopica: 486.262
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 1
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 117A^2
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 673.9°C at 760 mmHg
  • Punto di infiammabilità: 224.3°C
  • Indice di rifrazione: 1.629
  • PSA: 116.59000
  • LogP: 2.30010
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.